2-(Methylsulfonyl)ethyl acetimidate

Description

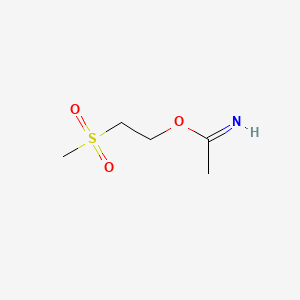

2-(Methylsulfonyl)ethyl acetimidate is a specialized organic compound featuring an acetimidate ester group linked to a 2-(methylsulfonyl)ethyl moiety. Acetimidates are reactive intermediates widely used in organic synthesis for introducing imidate functionalities, which are valuable in peptide modifications and nucleoside chemistry . The methylsulfonyl (CH₃SO₂-) group is electron-withdrawing, enhancing the electrophilicity of adjacent carbons and making the compound amenable to nucleophilic substitution or elimination reactions.

Properties

CAS No. |

73264-86-5 |

|---|---|

Molecular Formula |

C5H11NO3S |

Molecular Weight |

165.21 g/mol |

IUPAC Name |

2-methylsulfonylethyl ethanimidate |

InChI |

InChI=1S/C5H11NO3S/c1-5(6)9-3-4-10(2,7)8/h6H,3-4H2,1-2H3 |

InChI Key |

QRCWSHJUZDYMRX-UHFFFAOYSA-N |

SMILES |

CC(=N)OCCS(=O)(=O)C |

Canonical SMILES |

CC(=N)OCCS(=O)(=O)C |

Synonyms |

2-(methylsulfonyl)ethyl acetimidate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Attributes :

- CAS RN : 57366-77-5

- Molecular Formula: C₅H₁₁NO₂

- Functional Groups : Methoxy (-OCH₃), acetimidate (N-C=O-)

- Applications : Used as a reagent in amidination reactions, particularly in modifying amines or alcohols to imidates.

Comparison :

Unlike 2-(methylsulfonyl)ethyl acetimidate, the methoxy group in ethyl 2-methoxyacetimidate is electron-donating, reducing the electrophilicity of the adjacent ethyl chain. This difference significantly impacts reactivity: methylsulfonyl derivatives are more reactive in nucleophilic environments, whereas methoxy analogues are milder and less prone to side reactions like elimination .

2-(Methylsulfonyl)ethanol

Key Attributes :

- CAS RN : 15205-66-0

- Molecular Formula : C₃H₈O₃S

- Functional Groups : Methylsulfonyl (CH₃SO₂-), hydroxyl (-OH)

- Applications: A reagent for synthesizing phenols from aryl fluorides and preparing phosphorodiamidates .

Comparison: The hydroxyl group in 2-(methylsulfonyl)ethanol limits its utility in reactions requiring electrophilic activation. In contrast, the acetimidate group in this compound enables direct amidine formation, making it more versatile in peptide coupling or nucleotide synthesis.

Comparison with Pharmaceutical Compounds Containing Methylsulfonyl Ethyl Moieties

Apremilast

Key Attributes :

- CAS RN : 608141-41-9

- Molecular Formula : C₂₂H₂₄N₂O₇S

- Functional Groups : Methylsulfonyl ethyl, ethoxy, methoxy, isoindole-dione.

- Applications : Treatment of chronic inflammatory diseases (e.g., psoriasis, arthritis) .

Comparison: The methylsulfonyl ethyl group in Apremilast enhances solubility and bioavailability, critical for drug delivery.

Lenacapavir Sodium

Key Attributes :

- Molecular Formula : C₃₉H₃₁ClF₁₀N₇NaO₅S₂

- Functional Groups : Multiple methylsulfonyl groups, trifluoromethyl, capsid inhibitor.

- Applications : HIV-1 treatment via capsid inhibition .

Comparison :

Lenacapavir’s methylsulfonyl groups contribute to target binding and metabolic stability. This highlights the broader trend of sulfonyl groups improving drug efficacy—a principle applicable to optimizing this compound derivatives for therapeutic use.

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.